3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
Overview
Description
3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a phenyl group, and a phenylpropanamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with phenylacetic acid in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with 1-phenylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenylpropanamide group can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-3-phenylpropanamide
- N-(1-phenylpropan-2-yl)propanamide
- 3-phenyl-N-(1-phenylpropan-2-yl)propanamide
Uniqueness
3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is unique due to the presence of both hydroxyphenyl and phenylpropanamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-18(16-19-10-4-2-5-11-19)25-24(27)17-22(20-12-6-3-7-13-20)21-14-8-9-15-23(21)26/h2-15,18,22,26H,16-17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPSADUAIPBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647033 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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